
p-(4'-n-Butylbenzoyloxy)benzaldehyde
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Overview
Description
P-(4'-n-Butylbenzoyloxy)benzaldehyde is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
p-(4'-n-Butylbenzoyloxy)benzaldehyde has been investigated as a pharmaceutical intermediate. Its derivatives have shown promising activity against various cancer cell lines, demonstrating potential as an anticancer agent. A study focusing on structure-activity relationships found that certain derivatives exhibited significant cytotoxicity against HL-60 leukemia cells at concentrations ranging from 1 to 10 μM, indicating their potential for further development as therapeutic agents .
Case Study: Anticancer Activity
A series of benzyloxybenzaldehyde derivatives were synthesized and tested for anticancer activity. Among these, specific compounds demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to cell cycle arrest at the G2/M phase .
Material Science
In material science, this compound is utilized in the synthesis of polymers and other materials due to its reactive functional groups. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored properties.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. This application is particularly valuable in developing high-performance materials for industrial use.
Agricultural Applications
The compound has also been explored for its fungicidal properties. Research indicates that this compound derivatives exhibit effective antifungal activity against various plant pathogens, making them candidates for developing new agricultural fungicides.
Case Study: Fungicidal Activity
In vivo studies have demonstrated that formulations containing this compound significantly reduce disease severity in crops infected with fungal pathogens. The efficacy was assessed through field trials where treated plants showed improved health and yield compared to untreated controls .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | Effective Concentration (μM) |
---|---|---|
This compound | Anticancer | 1 - 10 |
2-(benzyloxy)-5-chlorobenzaldehyde | Anticancer | 5 - 15 |
2-(benzyloxy)-5-methoxybenzaldehyde | Antifungal | 10 - 20 |
p-nitrobenzoic acid | Antifungal | 15 - 25 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for p-(4'-n-Butylbenzoyloxy)benzaldehyde, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via esterification of 4-hydroxybenzaldehyde with 4-n-butylbenzoyl chloride. A base (e.g., K₂CO₃) is used to deprotonate the hydroxyl group, and the reaction is conducted in acetone under reflux. Reaction progress is monitored via TLC. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to acyl chloride), solvent polarity, and reaction time. Post-reaction purification employs column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing p-(4'-n-Butylbenzoyloxy)benzaldehyde, and what key spectral features should be analyzed?
- Methodology :
- FTIR : Identify carbonyl stretches (aldehyde: ~1700 cm⁻¹; ester: ~1720 cm⁻¹) and aromatic C–H bending (~830 cm⁻¹ for para substitution) .
- ¹H NMR : Analyze the aldehyde proton (δ 9.8–10.0), aromatic protons (δ 7.5–8.0 for benzoyloxy group), and n-butyl chain protons (δ 0.9–1.7). Integration ratios confirm substituent positions .
- HPLC/GC-MS : Assess purity (>95%) and rule out byproducts like unreacted 4-hydroxybenzaldehyde .
Q. How can the solubility and stability of p-(4'-n-Butylbenzoyloxy)benzaldehyde be experimentally determined for formulation studies?
- Methodology :
- Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify via UV-Vis spectroscopy at λ ≈ 280 nm (aldehyde π→π* transition) .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor decomposition via HPLC and identify degradation products (e.g., hydrolyzed benzaldehyde derivatives) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical thermochemical data for benzaldehyde derivatives like p-(4'-n-Butylbenzoyloxy)benzaldehyde?
- Methodology :
- Use high-level quantum methods (e.g., G4 or CCSD(T)) to calculate gas-phase enthalpy of formation (ΔfH°). Compare with experimental data from combustion calorimetry or high-resolution FTIR spectroscopy (e.g., torsional barriers for rotational isomers). Address discrepancies by refining solvation models or verifying experimental conditions (e.g., sample purity) .
Q. What safety protocols are critical when handling p-(4'-n-Butylbenzoyloxy)benzaldehyde, given structural analogs’ mutagenicity and decomposition risks?
- Methodology :
- Conduct Ames testing to assess mutagenicity (structural analogs show low mutagenicity but require precautions).
- Use PPE (gloves, goggles) and fume hoods to mitigate inhalation/contact risks. Avoid heating above 80°C due to decomposition risks (DSC analysis recommended for thermal stability profiling) .
Q. How does the n-butylbenzoyloxy substituent influence the compound’s reactivity in catalytic oxidation or epoxidation reactions?
- Methodology :
- Test catalytic systems (e.g., Ce-MOFs) under controlled O₂ flow. Analyze products via GC-MS for epoxides or ketones. The electron-withdrawing benzoyloxy group may stabilize transition states, enhancing epoxidation selectivity. Compare turnover frequencies (TOF) with unsubstituted benzaldehyde controls .
Q. What strategies can address conflicting data in the compound’s biological activity studies, such as antioxidant vs. pro-oxidant effects?
- Methodology :
- Use standardized assays (e.g., DPPH/ABTS for antioxidant activity; ROS quantification via fluorescent probes like DCFH-DA). Control for solvent interference (e.g., DMSO’s radical scavenging properties) and validate results across cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodology :
- Replicate studies using identical solvent grades and temperatures. For aqueous solubility, consider micellar encapsulation (e.g., using cyclodextrins) to enhance dissolution. For organic solvents, validate via saturation shake-flask method with HPLC quantification .
Q. What experimental design considerations are critical for minimizing byproduct formation during synthesis?
- Methodology :
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(4-formylphenyl) 4-butylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-13H,2-4H2,1H3 |
InChI Key |
BLJMMTMKJAFPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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